Tridecanoic-D25 acid
Description
Contextualization of Deuterated Fatty Acids in Contemporary Scientific Inquiry
Deuterated fatty acids, like Tridecanoic-D25 acid, are stable, non-radioactive, isotopically labeled molecules where hydrogen atoms are replaced by deuterium (B1214612). This substitution has a minimal impact on the chemical properties of the fatty acid, allowing it to behave almost identically to its natural counterpart within a biological system. ansto.gov.au However, the increased mass due to deuterium makes it distinguishable by analytical techniques such as mass spectrometry. ansto.gov.au This characteristic is fundamental to their use as tracers in a wide array of research applications, from studying cellular metabolism to investigating the mechanisms of diseases. compoundchem.comnih.gov The demand for these labeled compounds is significant in fields like membrane biology, biochemistry, and biophysics. ansto.gov.au
Role of this compound as a Deuterium-Labeled Medium-Chain Saturated Fatty Acid Tracer
This compound, a medium-chain saturated fatty acid, is specifically utilized as an internal standard and tracer in various analytical methods. whiterose.ac.uknih.gov Its role as a tracer is pivotal in studies involving the quantification and analysis of other fatty acids in complex biological samples. whiterose.ac.uknih.gov By introducing a known quantity of this compound into a sample, researchers can accurately measure the concentrations of other fatty acids by comparing their signals to that of the deuterated standard in mass spectrometry analysis. whiterose.ac.uknih.gov This is particularly valuable in lipidomics, the large-scale study of lipids. whiterose.ac.ukscholaris.ca
Broad Scope of Academic Research Applications Involving this compound
The application of this compound spans a wide range of academic research areas. It is frequently employed as an internal standard in metabolomics and lipidomics studies to investigate metabolic changes in various conditions. For instance, it has been used in studies of autoimmune diabetes in mouse models to profile metabolic and lipidomic shifts. whiterose.ac.uk
In cellular biology, this compound aids in tracing lipid metabolism and the effects of environmental changes, such as oxygen availability, on cellular processes like lipogenesis. nih.gov Furthermore, its parent compound, tridecanoic acid, has been investigated for its potential as an antibacterial agent, suggesting another avenue of research where the deuterated form could be used to study its mechanism of action. medchemexpress.commedchemexpress.eu
Below is a table summarizing some of the key research applications of this compound:
| Research Area | Specific Application | Analytical Technique(s) |
| Metabolomics/Lipidomics | Internal standard for fatty acid quantification in studies of diseases like diabetes. whiterose.ac.uk | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). whiterose.ac.ukjfda-online.com |
| Cellular Biology | Tracer for studying de novo lipogenesis and the impact of oxygen levels on adipocyte metabolism. nih.gov | Deuterium tracing coupled with lipid extraction and analysis. nih.gov |
| Biofilm Research | Potential use in studying the mechanism of action of tridecanoic acid as an antibiofilm agent. medchemexpress.commedchemexpress.eu | Not explicitly detailed for the deuterated form, but likely involves mass spectrometry-based methods. |
| Oral Biofilm Analysis | Used as an internal standard for the comprehensive analysis of fatty acids in the initial oral biofilm (pellicle). nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-VVZIYBSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Tridecanoic D25 Acid Utilization
Principles and Strategies of Stable Isotope Labeling
Stable isotope labeling is a technique that involves the introduction of molecules enriched with non-radioactive, heavy isotopes into a biological system. numberanalytics.combiosyn.com These labeled molecules, or tracers, are chemically identical to their naturally occurring counterparts but are distinguishable by their increased mass. numberanalytics.com This property allows researchers to track their incorporation and transformation through metabolic pathways using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comfrontiersin.org Commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comcreative-proteomics.com
The core principle of this methodology is that the labeled tracer will participate in the same biochemical reactions as its unlabeled analogue. humankinetics.com By measuring the isotopic enrichment in downstream metabolites, researchers can elucidate metabolic pathway activity, determine the contributions of different substrates to a particular metabolite pool, and quantify the rates of metabolic reactions, known as metabolic fluxes. numberanalytics.comcreative-proteomics.comfrontiersin.org
Theoretical Foundations of Deuterium Isotopic Tracing for Metabolic Studies
Deuterium (²H), a stable isotope of hydrogen, is a valuable tracer in metabolic research. researchgate.net When a compound like Tridecanoic acid is perdeuterated, meaning all its hydrogen atoms are replaced with deuterium to form Tridecanoic-D25 acid, it can be introduced into a biological system to study fatty acid metabolism. isotope.com The high level of deuteration makes it easily distinguishable from the endogenous, unlabeled tridecanoic acid pool.
The fundamental theory behind using this compound as a tracer is based on the principle of isotopic dilution. creative-proteomics.com As the labeled fatty acid is metabolized, it gets incorporated into various lipid pools and can undergo processes like chain elongation, desaturation, or β-oxidation. By analyzing the isotopic enrichment of deuterium in different fatty acids and lipid classes over time, it is possible to trace the metabolic fate of the initial this compound. researchgate.netjst.go.jp This approach allows for the simultaneous comparison of the metabolism of different fatty acid isomers when dual-labeled techniques are employed. researchgate.net
Experimental Design Considerations for Incorporating this compound
A successful metabolic tracing study using this compound requires careful experimental design. Key considerations include the choice of the biological system (e.g., cell cultures, animal models, or human subjects), the method of tracer administration, and the timing and frequency of sample collection. isotope.comresearchgate.net
In studies involving animal models, this compound, often mixed with a vehicle like corn oil, can be administered to trace lipid synthesis and disposition. isotope.com Blood samples are typically collected at various time points after administration to monitor the appearance and distribution of the deuterated label in plasma lipids. isotope.comresearchgate.net The analysis of tissues can also provide insights into the tissue-specific metabolism of the fatty acid.
For quantitative analysis, a set of deuterated fatty acids are often used as internal standards to ensure accuracy and precision by accounting for any sample loss during preparation and analysis. nih.govlipidmaps.org The selection of appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), is crucial for the sensitive and specific detection of the deuterated analytes. nih.gov
Impact of Deuteration on Compound Fate in Biological Systems
A significant consideration when using deuterated compounds is the kinetic isotope effect (KIE). portico.org The KIE refers to the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one in a reactant. unam.mx The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. portico.org This can lead to a slower reaction rate when the cleavage of a carbon-hydrogen bond is the rate-determining step of a reaction. portico.orgresearchgate.net
In the context of fatty acid metabolism, deuteration, particularly at bis-allylic sites in polyunsaturated fatty acids, can significantly slow down the rate of oxidation. frontiersin.orgmdpi.com This effect is because the abstraction of a hydrogen atom is often the rate-limiting step in lipid peroxidation. mdpi.com While the KIE for deuterium can be substantial, it is a factor that can be both a consideration in interpreting metabolic flux data and a tool to be exploited, for instance, in slowing down drug metabolism. portico.orgnih.gov Studies have shown that despite the KIE, deuterated fatty acids are effectively metabolized and incorporated into various lipid fractions, allowing for reliable tracing of metabolic pathways. researchgate.netjst.go.jp However, the extent of the KIE needs to be considered for accurate measurements of absolute metabolic rates. nih.gov
Advanced Analytical Methodologies for this compound Detection and Quantification
The accurate detection and quantification of this compound and its metabolites are paramount for the success of stable isotope tracing studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose, offering high sensitivity and specificity. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches
GC-MS is a cornerstone analytical technique for the analysis of fatty acids. nih.govmdpi.com The process involves separating volatile compounds in the gas phase using a chromatography column, followed by their detection and identification based on their mass-to-charge ratio by a mass spectrometer. shimadzu.com For fatty acids, which are inherently non-volatile, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. sigmaaldrich.comlmaleidykla.lt
The use of a stable isotope-labeled internal standard, such as this compound itself in studies not using it as the primary tracer, or other deuterated fatty acids, is a standard practice in quantitative GC-MS analysis. nih.govlipidmaps.orglipidmaps.org This stable isotope dilution method enhances the precision and accuracy of quantification by correcting for variations during sample preparation and analysis. nih.govlipidmaps.org
To analyze fatty acids by GC-MS, their polar carboxyl group must be converted into a less polar, more volatile derivative. nih.govsigmaaldrich.com The two most common derivatization methods for fatty acids are esterification and silylation. restek.comnih.gov
Esterification: This process converts fatty acids into fatty acid methyl esters (FAMEs) or other alkyl esters. sigmaaldrich.com A common method involves using boron trifluoride (BF₃) in methanol (B129727) as a catalyst. restek.commdpi.com This reaction is typically carried out under mild heating for a specific duration. sigmaaldrich.comrestek.com Another approach is transesterification using acetyl chloride and methanol. researchgate.net The resulting FAMEs are more volatile and produce clean mass spectra, making them ideal for GC-MS analysis. sigmaaldrich.comacs.org
Silylation: This technique involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltrestek.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). mdpi.comrestek.comchemcoplus.co.jp Silylation is a versatile method that can also derivatize other functional groups like hydroxyls. restek.com The resulting TMS esters are amenable to GC-MS analysis. mdpi.com
Below is a table summarizing common derivatization reagents for fatty acids in GC-MS analysis.
| Derivatization Method | Reagent(s) | Target Functional Group | Derivative Formed | Key Features |
| Esterification | Boron trifluoride in Methanol (BF₃-MeOH) | Carboxylic acid | Fatty Acid Methyl Ester (FAME) | Mild reaction conditions, selective for carboxylic acids. restek.com |
| Esterification | Acetyl Chloride in Methanol | Carboxylic acid | Fatty Acid Methyl Ester (FAME) | Effective for transesterification of lipids. researchgate.net |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Carboxylic acid, Hydroxyl, Amine | Trimethylsilyl (TMS) Ester | Powerful silylating agent, can derivatize multiple functional groups. restek.com |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic acid, Hydroxyl, Amine | Trimethylsilyl (TMS) Ester | Another common and effective silylating agent. mdpi.comrestek.com |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acid | Pentafluorobenzyl (PFB) Ester | Produces derivatives suitable for highly sensitive analysis by negative chemical ionization (NCI) GC-MS. nih.govnih.govrsc.org |
Application of Selected Ion Monitoring (SIM) and Full Scan Acquisition for Isotopic Abundance Analysis
In mass spectrometry-based analysis, this compound is frequently employed to ensure accuracy and precision. The choice between Selected Ion Monitoring (SIM) and Full Scan acquisition modes depends on the analytical goal.
Full Scan Acquisition: This mode captures a complete mass spectrum over a wide mass-to-charge (m/z) range. scioninstruments.com Its primary advantage is providing comprehensive data, which is invaluable for identifying unknown compounds and performing qualitative analysis of a sample's composition. scioninstruments.com When analyzing a complex mixture, a full scan can reveal the presence of a wide array of fatty acids alongside the this compound standard. However, because the instrument's time is divided across a broad range of ions, the sensitivity for any single ion is reduced. researchgate.net
Selected Ion Monitoring (SIM): In contrast, SIM mode focuses the mass spectrometer on a small, predefined set of m/z values, specifically those corresponding to the analyte of interest and the internal standard, like this compound. enovatia.com By concentrating the instrument's dwell time on only these specific ions, SIM mode dramatically increases sensitivity and selectivity. scioninstruments.comenovatia.com This makes it the preferred method for quantitative analysis, especially for detecting low-abundance analytes. scioninstruments.com The high signal-to-noise ratio achieved in SIM mode allows for more reliable and accurate quantification of target fatty acids relative to the known concentration of the this compound internal standard. nih.gov
The table below illustrates a hypothetical comparison between the two modes for analyzing a target analyte using this compound as an internal standard.
| Feature | Full Scan Acquisition | Selected Ion Monitoring (SIM) |
| Primary Use | Qualitative analysis, unknown compound identification | Quantitative analysis, trace-level detection |
| Data Acquired | Wide m/z range, complete mass spectrum | Specific, pre-selected m/z values |
| Sensitivity | Lower | High |
| Selectivity | Lower, more background noise | High, reduced chemical noise |
| Application with this compound | General profiling of fatty acids in a sample. | Precise quantification of specific fatty acids. |
Retention Time and Ionization Efficiency Considerations in Isotope-Labeled Metabolite Analysis
For an isotopically labeled compound like this compound to be an effective internal standard in chromatography-mass spectrometry, its retention time and ionization efficiency must be well-characterized.
Retention Time: In liquid chromatography (LC), retention time is the time it takes for a compound to travel from the injector to the detector. Ideally, a stable isotope-labeled internal standard should have a retention time that is identical or very close to that of the corresponding unlabeled analyte. cerilliant.com The extensive deuteration of this compound can sometimes lead to slight shifts in retention time compared to its non-deuterated counterpart, although this effect is often minimal in reversed-phase chromatography. nih.gov It is crucial that the internal standard co-elutes with or elutes very near the analytes being quantified to ensure that both are subjected to the same matrix effects at the same time, thereby enabling accurate correction. chromatographyonline.com The separation of fatty acids in reversed-phase LC is typically influenced by their carbon chain length and degree of unsaturation. nih.gov
Ionization Efficiency: Ionization efficiency refers to the effectiveness with which an analyte molecule is converted into a gas-phase ion in the mass spectrometer's source. This can be significantly affected by the sample matrix and the presence of other co-eluting compounds (a phenomenon known as ion suppression or enhancement). nih.gov A primary reason for using a stable isotope-labeled internal standard is that it is expected to have nearly identical ionization efficiency to the endogenous analyte. nih.gov Because this compound shares the same fundamental chemical structure as other long-chain fatty acids, it experiences similar matrix effects, allowing it to accurately normalize for variations in ionization during analysis. lipidmaps.org Derivatization is a common strategy employed to improve the ionization efficiency and chromatographic behavior of fatty acids, and the internal standard must undergo this process with the same efficiency as the target analytes. mdpi.com
| Parameter | Importance in Isotope-Labeled Analysis | Considerations for this compound |
| Retention Time | Ensures standard and analyte experience similar matrix effects. | Minimal shift expected relative to unlabeled tridecanoic acid; should elute with other long-chain fatty acids. |
| Ionization Efficiency | Allows for accurate correction of signal suppression/enhancement. | Assumed to be nearly identical to endogenous fatty acids, providing reliable normalization. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies for Complex Mixture Profiling
LC-MS is a powerful technique for analyzing complex biological mixtures, and this compound is a valuable tool in these methodologies. nih.gov It is often used as an internal standard for the quantification of a broad spectrum of fatty acids in samples like plasma, serum, or tissue extracts. cam.ac.ukkuleuven.be
The workflow typically involves a lipid extraction from the biological sample, followed by the addition of a known amount of this compound. cam.ac.uk The sample may then undergo derivatization to improve the chromatographic separation and detection of the fatty acids. mdpi.com The mixture is then injected into an LC system, where the fatty acids are separated, often by reversed-phase chromatography which separates lipids based on chain length and unsaturation. nih.gov As the separated compounds elute from the LC column, they are ionized and detected by the mass spectrometer.
By comparing the peak area of the known concentration of this compound to the peak areas of the endogenous fatty acids, their concentrations in the original sample can be accurately calculated. lipidmaps.org This method corrects for analyte loss during sample preparation and for variations in injection volume and instrument response. cerilliant.com The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can further aid in the confident identification of lipids by providing highly accurate mass measurements. kuleuven.be
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Isotopic Labeling for Structural and Dynamic Studies
While mass spectrometry is the primary tool for quantification using this compound, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, particularly for structural and dynamic studies. aocs.org The use of deuterium (²H) labeling in NMR is a well-established technique. tandfonline.com
In ¹H-NMR, the replacement of protons with deuterium atoms on the this compound molecule results in the disappearance of corresponding signals from the spectrum, which can aid in signal assignment in complex spectra of lipid mixtures. nih.gov
More directly, ²H-NMR spectroscopy can be used to study the labeled molecule itself. cambridge.org This technique is highly sensitive to the local environment of the deuterium nucleus and can provide detailed information about molecular ordering and dynamics, such as the flexibility of the fatty acid chain within a lipid membrane. tandfonline.comcambridge.org While less common for routine quantification due to lower sensitivity compared to MS, NMR studies on deuterium-labeled fatty acids can reveal insights into their interactions and behavior in biological systems. nih.gov
Direct Infusion Mass Spectrometry (DI-MS) in Lipidomics Contexts
Direct Infusion Mass Spectrometry (DI-MS), often referred to as "shotgun lipidomics," is a high-throughput technique that involves introducing a lipid extract directly into the mass spectrometer's ion source without prior chromatographic separation. chromatographyonline.comthermofisher.com This method allows for the rapid profiling of the lipid composition of large numbers of samples. thermofisher.com
In DI-MS, this compound is added as an internal standard to the lipid extract. cam.ac.uk The entire mixture is then infused, and the mass spectrometer detects all ionizable lipid species simultaneously. Quantification is achieved by comparing the signal intensity of endogenous lipids to the signal of the known amount of the deuterated standard. nih.gov
A significant challenge in DI-MS is the potential for ion suppression, where the ionization of one lipid species is affected by the presence of others in the complex mixture. High-resolution mass analyzers and tandem mass spectrometry (MS/MS) techniques are often employed to differentiate between isobaric species (molecules with the same nominal mass) and to improve specificity. thermofisher.comnih.gov The use of an internal standard like this compound is critical in this context to compensate for these matrix effects and enable accurate quantification. nih.gov
Bioinformatic and Chemometric Approaches for Isotopic Flux Data Analysis
Data generated from experiments using stable isotope tracers like this compound require sophisticated computational tools for interpretation. mdpi.com When a labeled compound is introduced into a biological system, its isotopes become incorporated into various downstream metabolites. Tracking the distribution of these isotopes provides a dynamic view of metabolic activity, known as metabolic flux. nih.gov
Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of metabolic pathways. vanderbilt.edu The process involves several key steps:
Data Acquisition: Measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like LC-MS. The MID describes the relative abundance of molecules with different numbers of isotopic labels (e.g., M+0, M+1, M+2). mdpi.com
Data Correction: The raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., ¹³C) to isolate the signal originating from the administered tracer. mdpi.com
Modeling: A metabolic network model is constructed, which includes the biochemical reactions relevant to the pathways being studied.
Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured MIDs and other extracellular rates (e.g., nutrient uptake). vanderbilt.edu
Software packages like INCA (Isotopomer Network Compartmental Analysis) have been developed to automate the complex calculations involved in MFA. vanderbilt.edu These bioinformatic tools are essential for transforming raw mass spectrometry data into meaningful biological insights about the state of metabolic networks in health and disease. acs.org
Investigative Applications of Tridecanoic D25 Acid in Biochemical and Metabolic Research
Elucidation of Fatty Acid Metabolic Pathways and Intermediary Metabolism
The stable isotope label of Tridecanoic-D25 acid makes it an ideal tracer for dissecting the intricate pathways of fatty acid metabolism. By introducing this labeled compound into biological systems, researchers can follow the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites, revealing the flow of carbon and the activity of specific metabolic routes.
Investigation of Beta-Oxidation Pathways and Chain Elongation
Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. aocs.org this compound, as an odd-chain fatty acid, undergoes beta-oxidation, yielding acetyl-CoA and a final three-carbon molecule, propionyl-CoA. aocs.orgwikipedia.org By tracking the labeled fragments of this compound, researchers can investigate the efficiency and regulation of the beta-oxidation pathway.
Furthermore, fatty acid chain elongation, a process that adds two-carbon units to an existing fatty acid, can also be studied using this compound. d-nb.inforesearchgate.net Research has shown that medium-chain fatty acids can undergo elongation before being subjected to beta-oxidation. nih.gov The deuterium label from this compound can be traced to longer-chain fatty acids, providing evidence and quantification of elongation processes. nih.gov This is particularly relevant in understanding the coordination between peroxisomal beta-oxidation and fatty acid elongation. nih.gov
Analysis of Odd-Carbon Fatty Acid Metabolic Fates
The metabolism of odd-chain fatty acids like tridecanoic acid is distinct from that of their even-chain counterparts primarily due to the production of propionyl-CoA in the final round of beta-oxidation. aocs.orgwikipedia.org Propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle, making odd-chain fatty acids partially glucogenic. aocs.org this compound is instrumental in studying the fate of this propionyl-CoA and understanding the contribution of odd-chain fatty acids to central carbon metabolism. By tracing the deuterium label, scientists can determine the extent to which the carbon backbone of tridecanoic acid contributes to gluconeogenesis or other metabolic pathways.
Dynamic Assessment of Cellular and Organismal Metabolic Fluxes
Beyond pathway elucidation, this compound is a valuable tool for the quantitative assessment of metabolic dynamics, providing a snapshot of the metabolic state of a cell or organism.
Metabolic Flux Analysis using this compound as a Defined Tracer
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. uclouvain.be Isotope tracers are central to MFA, as they allow for the determination of intracellular fluxes that are not directly measurable. tno-pharma.comnih.gov this compound, as a deuterated tracer, can be introduced into a system to monitor the flow of metabolites through various pathways. core.ac.uk For instance, its use can help to understand how metabolic fluxes are altered in different physiological or pathological states, such as in cancer cells or during metabolic diseases. core.ac.ukscholaris.ca
Quantitative Metabolomics and Lipidomics Profiling with this compound as an Internal Standard
In the fields of metabolomics and lipidomics, which involve the comprehensive measurement of all metabolites or lipids in a biological sample, accurate quantification is paramount. This compound serves as an excellent internal standard for these analyses. whiterose.ac.ukucalgary.ca Since it is not naturally present in most biological systems in significant amounts, its deuterated form can be added to a sample at a known concentration before analysis. nih.gov
During analysis, typically by mass spectrometry, the signal of the deuterated standard is compared to the signals of the endogenous (non-labeled) metabolites. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. This ensures that the measured differences in metabolite levels between samples are truly biological and not technical artifacts. The use of this compound as an internal standard has been reported in various studies, including the analysis of fatty acids in mouse models of diabetes and in the investigation of fatty acid metabolism in cancer. scholaris.cawhiterose.ac.ukucalgary.ca
Below is a table summarizing the applications of this compound as an internal standard in quantitative analyses:
| Application Area | Analytical Technique | Purpose of Internal Standard |
| Total fatty acid analysis in plasma, pancreas, and feces | Gas Chromatography-Mass Spectrometry (GC-MS) | To correct for variations in acid-catalyzed esterification and extraction. whiterose.ac.uk |
| Fatty acid analysis in colorectal cancer studies | Not specified | To provide a reference for the accurate quantification of fatty acid metabolites. ucalgary.ca |
| Metabolomics approach for characterizing fatty acid pathways in glioblastoma | Not specified | To serve as a reference for quantifying fatty acid levels. scholaris.ca |
| Analysis of fatty acids in initial oral biofilm | Gas Chromatography-Mass Spectrometry (GC-MS) | To ensure robust, precise, and accurate measurements of a wide range of fatty acids. nih.gov |
Research in Specific Biological Systems Utilizing this compound
The unique properties of this compound have led to its application in a range of studies across different biological systems, from microbial to mammalian. These investigations have provided valuable insights into metabolic pathways, disease mechanisms, and the composition of biological materials.
Microbial Metabolic Studies
In the realm of microbiology, this compound is a powerful tool for elucidating the intricate metabolic processes of microorganisms. Its use as a tracer allows researchers to track the incorporation and transformation of fatty acids within bacterial cells and communities.
Research has shown that certain medium-chain saturated fatty acids, including unlabeled tridecanoic acid, can inhibit the formation of persister cells and biofilms in pathogenic bacteria such as Escherichia coli. scientificlabs.comjmb.or.kr Persister cells are a subpopulation of bacteria that exhibit high tolerance to antibiotics, and biofilms are communities of bacteria encased in a self-produced matrix, which also confers antibiotic resistance. Studies have demonstrated that tridecanoic acid can significantly reduce the formation of E. coli persister cells and repress the formation of biofilms without having direct antimicrobial activity. jmb.or.krsigmaaldrich.com
This known biological activity of tridecanoic acid makes its deuterated form, this compound, an ideal tracer for investigating the underlying mechanisms of these effects. By introducing this compound into a bacterial culture, researchers can use techniques like mass spectrometry to track its uptake and incorporation into cellular components. This allows for the detailed study of how tridecanoic acid influences fatty acid metabolism and other pathways related to persistence and biofilm formation. nih.govfrontiersin.org The use of such stable isotope tracers is a cornerstone of metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a cell. nih.govisotope.com
| Bacterial Strain | Effect of Unlabeled Tridecanoic Acid | Implied Application of this compound |
|---|---|---|
| Escherichia coli BW25113 | Inhibited persister cell formation by 44-fold. sigmaaldrich.com | As a tracer to study the metabolic pathways involved in the inhibition of persistence and biofilm formation. scientificlabs.comnih.gov |
| Enterohemorrhagic E. coli (EHEC) | Repressed persister formation and biofilm formation. jmb.or.krsigmaaldrich.com |
This compound has been instrumental in studies of anaerobic biodegradation, particularly of long-chain alkanes like n-hexadecane. In these oxygen-deprived environments, microorganisms employ unique biochemical pathways to break down complex organic molecules. By using fully deuterated n-hexadecane as a substrate, researchers have been able to identify the metabolic byproducts, including deuterated fatty acids.
In a study investigating a nitrate-reducing bacterial consortium, the incubation with deuterated n-hexadecane led to the identification of several deuterated metabolites. sigmaaldrich.com Among these were d25- and d24-tridecanoic acids. sigmaaldrich.com The detection of these deuterated forms of tridecanoic acid provided strong evidence for a proposed degradation pathway involving the carboxylation of n-hexadecane at the C-3 position, followed by β-oxidation. sigmaaldrich.com The presence of these specific isotopologues helps to unravel the complex series of reactions that constitute anaerobic biodegradation.
| Substrate | Bacterial System | Identified Deuterated Metabolites | Research Significance |
|---|---|---|---|
| d34-Hexadecane | Nitrate-reducing consortium | d27-Pentadecanoic acid, d25-Tridecanoic acid, d24-Tridecanoic acid. sigmaaldrich.com | Provided evidence for a carboxylation-initiated pathway for anaerobic alkane degradation. sigmaaldrich.com |
Analysis of Bacterial Persistence and Biofilm Formation Mechanisms (e.g., Escherichia coli) where unlabeled Tridecanoic acid exhibits activity, implying this compound's use as a tracer
Mammalian and Eukaryotic Metabolic Investigations
In the study of mammalian and other eukaryotic systems, this compound is primarily employed as an internal standard in analytical chemistry. Its use significantly improves the accuracy and reliability of quantifying fatty acids and other lipids in a wide range of biological samples.
The fatty acid composition of food products is a critical determinant of their nutritional quality and flavor. In agricultural and food science research, accurate quantification of fatty acids is essential. Tridecanoic acid is often used as an internal standard for the analysis of lipids in various food matrices, including the total intramuscular fat from broiler chickens and the fatty acids in Chinook salmon roe lipids. scientificlabs.comsigmaaldrich.comchemicalbook.com The principle of using an internal standard is to add a known amount of a compound that is chemically similar to the analytes of interest but can be distinguished from them.
The use of this compound as an internal standard offers a distinct advantage over its unlabeled counterpart. Because it has a different mass, it can be easily differentiated from the naturally occurring tridecanoic acid and other fatty acids in the sample by mass spectrometry. lipidmaps.org This allows for more precise correction for any sample loss during extraction and analysis, leading to highly accurate quantification of the fatty acid profile in complex food samples like meat and fish roe. scientificlabs.comsigmaaldrich.comchemicalbook.com
| Food Product | Analytical Application of Tridecanoic Acid/Tridecanoic-D25 Acid | Analytical Technique |
|---|---|---|
| Broiler Intramuscular Fat | Internal standard for lipid analysis. scientificlabs.comsigmaaldrich.com | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.com |
| Chinook Salmon Roe Lipids | Internal standard for fatty acid analysis. chemicalbook.com | |
| Meat Samples | Reference standard for quantifying fatty acids. chemicalbook.com |
In biomedical research, the analysis of fatty acids in biological fluids and tissues is crucial for understanding the metabolic basis of diseases and for the discovery of biomarkers. Deuterated fatty acids, including this compound, are widely used as internal standards for the quantitative analysis of fatty acids in samples such as blood plasma, pancreas, and feces from animal models. nih.govnih.govmdpi.com
The addition of a known quantity of this compound at the beginning of the sample preparation process allows for the correction of variability in extraction efficiency and instrument response. lipidmaps.orgnih.gov This is particularly important when dealing with complex biological matrices where the concentration of endogenous fatty acids can vary significantly. For example, in studies of pancreatic insufficiency, the analysis of fatty acids in fecal samples is a key diagnostic tool, and the use of a deuterated internal standard ensures the accuracy of these measurements. elifesciences.org Similarly, in metabolic studies involving animal models, this compound can be used to accurately quantify changes in the fatty acid profiles of plasma and pancreatic tissue in response to various interventions or disease states. nih.govmdpi.com
| Biological Sample | Animal Model | Application of this compound | Research Context |
|---|---|---|---|
| Blood Plasma | Mouse models | Internal standard for fatty acid quantification. nih.gov | Metabolic disease research, biomarker discovery. mdpi.com |
| Pancreas | Rat models | Tracer for studying fatty acid metabolism. nih.gov | Investigating the effects of ethanol (B145695) on lipid metabolism. nih.gov |
| Feces | Dog models | Internal standard for fatty acid analysis. mdpi.com | Diagnosis and study of malabsorption disorders and enteropathies. mdpi.comelifesciences.org |
Metabolite Quantification in Cell Culture Systems (e.g., endothelial cells, studies under limited oxygen conditions)
Stable isotope-labeled compounds like this compound are instrumental in tracing the metabolic fate of fatty acids and quantifying their metabolites within various cell culture models. mdpi.com This is particularly relevant in studies involving endothelial cells and research conducted under conditions of limited oxygen (hypoxia).
In studies of endothelial cells, which line blood vessels, understanding fatty acid metabolism is key to deciphering processes like angiogenesis (the formation of new blood vessels). nih.gov this compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify changes in fatty acid profiles during endothelial cell differentiation and activation. nih.gov For instance, research has shown that fatty acid metabolism is a key determinant of endothelial cell subtype specification. nih.gov By providing a stable reference point, this compound enables the accurate measurement of various fatty acid species, helping to create a metabolic signature of these cellular processes. unl.pt
Below is a table summarizing the application of this compound in a study on 3T3-L1 adipocytes under varying oxygen levels.
| Parameter | Standard Culture (Hypoxic) | Low Medium Volume (Physioxic) |
| Primary Metabolic State | Glycolytic | Oxidative |
| Pyruvate Dehydrogenase (PDH) Flux | Decreased | Increased |
| Tricarboxylic Acid (TCA) Cycle Activity | Decreased | Increased |
| Oxygen Consumption | Lower | Higher |
| Lipid Anabolism | Suppressed | Promoted |
| This table illustrates the metabolic shift in 3T3-L1 adipocytes when moved from standard (hypoxic) to physioxic culture conditions, a finding facilitated by precise metabolite quantification using internal standards like this compound. embopress.orgnih.govbiorxiv.org |
Integrative Metabolomics Studies for Systemic Metabolic Changes (e.g., brain metabolomics)
Integrative metabolomics combines data from metabolomic analyses with other 'omics' data, such as genomics, transcriptomics, and proteomics, to provide a comprehensive understanding of systemic metabolic changes. researchgate.net In this context, this compound plays a vital role as an internal standard for ensuring the accuracy and reliability of the metabolomics data that forms the foundation of these integrative studies.
Brain metabolomics, for instance, seeks to understand the complex metabolic processes within the brain and how they are altered in various neurological diseases. nih.gov Medium-chain fatty acids can cross the blood-brain barrier and are metabolized by the brain. nih.gov To study the metabolic fate of these fatty acids in brain cells, such as glioblastoma cells, researchers use gas chromatography-mass spectrometry (GC-MS) based metabolomics. nih.gov In such studies, this compound can be added as an internal standard during the analysis of total fatty acid content to accurately quantify changes in the cellular metabolome following treatment with specific fatty acids. cam.ac.ukcore.ac.uk
A study on U87MG glioblastoma cells investigated the metabolic changes after treatment with octanoic acid (C8) and decanoic acid (C10). The findings are summarized in the table below.
| Treatment | Key Metabolic Finding |
| Control | Baseline fatty acid profile |
| Octanoic Acid (C8) | No significant stimulation of fatty acid synthesis |
| Decanoic Acid (C10) | Stimulation of fatty acid synthesis |
| This table shows the differential effects of medium-chain fatty acids on glioblastoma cell metabolism, a conclusion drawn from metabolomics data where accurate quantification is critical. nih.gov |
The use of this compound as an internal standard is not limited to brain metabolomics but is a widespread practice in various integrative studies. For example, in research investigating metabolic-associated fatty liver disease, deuterated fatty acids are used as internal standards to identify serum metabolic markers. wjgnet.com Similarly, in studies of autoimmune diabetes in mouse models, this compound is used for the total fatty acid analysis of blood plasma, pancreas, and feces. cam.ac.uk This allows for the identification of systemic metabolic changes associated with the disease, such as alterations in purine (B94841) and tryptophan metabolism. cam.ac.uk
By ensuring the precision of metabolite quantification, this compound underpins the reliability of these integrative approaches, which are crucial for elucidating complex metabolic reprogramming in health and disease. researchgate.net
Role of Tridecanoic D25 Acid in Analytical Standards and Method Validation
Function as an Internal Standard in Quantitative Chemical Analysis
In quantitative analysis, an internal standard is a chemical substance added in a constant amount to samples, the calibration standard, and the blank. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. Since the stable isotope-labeled standard, such as Tridecanoic-D25 acid, has nearly identical chemical and physical properties to its non-labeled counterpart, it can effectively account for variations in extraction efficiency, derivatization yield, and instrument response. eurisotop.commedchemexpress.com
This compound is frequently employed as an internal standard for the quantification of fatty acids using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net In a typical workflow for total fatty acid analysis, lipids are extracted from a biological sample and then subjected to transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). perkinelmer.clcam.ac.uk
Before the extraction process begins, a known quantity of this compound is added to each sample. scholaris.canih.gov During GC analysis, the FAMEs are separated based on their boiling points and polarity. perkinelmer.cl The non-labeled fatty acids and the deuterated internal standard are analyzed simultaneously. By comparing the peak area of the analyte to the peak area of the internal standard, the concentration of the native fatty acid in the original sample can be accurately calculated. This approach corrects for any sample loss during the multi-step preparation process, leading to robust and precise measurements. nih.gov For instance, it has been used in the total fatty acid analysis of blood plasma and pancreatic tissue in mouse models. cam.ac.ukwhiterose.ac.uk
The use of this compound is particularly advantageous in mass spectrometry-based assays. buchem.com In techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer distinguishes compounds based on their mass-to-charge ratio. Since this compound is chemically almost identical to the natural tridecanoic acid, it co-elutes from the chromatography column. However, due to the mass difference imparted by the 25 deuterium (B1214612) atoms, the mass spectrometer can detect it as a distinct chemical entity. medchemexpress.com
This property is fundamental to the Isotope Dilution Mass Spectrometry (IDMS) technique, which is considered a gold standard for quantification. buchem.com By adding a known amount of this compound to a sample, the ratio of the endogenous (non-labeled) analyte to the labeled standard can be measured with high precision. This ratio is used to calculate the exact concentration of the analyte, correcting for matrix effects and ionization suppression that can occur in complex biological samples. eurisotop.com This method has been applied to quantify a wide range of metabolites in various studies. whiterose.ac.ukuni.lu
Table 1: Application of this compound as an Internal Standard
| Analytical Technique | Sample Matrix | Target Analyte Class | Purpose |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Blood Plasma, Pancreas, Feces | Total Fatty Acids | Quantification, Method Validation |
Ensuring the reproducibility of an analytical method is crucial, especially when dealing with complex biological matrices like blood, plasma, or tissue, which contain numerous potentially interfering substances. whiterose.ac.ukuni.lu The use of this compound as an internal standard is a key component of method validation, helping to establish the accuracy, precision, and robustness of an assay. nih.govgoogle.com
By incorporating the internal standard at the very beginning of the sample preparation workflow, it experiences the same conditions as the analyte of interest. scholaris.canih.gov This includes extraction, derivatization, and potential degradation. Any variability introduced during these steps will affect both the analyte and the internal standard proportionally. As a result, the ratio of their signals remains constant, ensuring that the final calculated concentration is reliable and reproducible across different samples and different analytical runs. This is critical for studies involving large numbers of samples where maintaining consistency is paramount. uni.lu
Utility in Mass Spectrometry-Based Assays for Metabolite Quantification
Contribution to Accuracy and Reliability in Metabolomics and Lipidomics Assays
In the large-scale study of metabolites and lipids, known as metabolomics and lipidomics, accuracy and reliability are paramount. metwarebio.com These fields aim to comprehensively identify and quantify all metabolites or lipids within a biological system to understand its state in health and disease. universiteitleiden.nl Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in these assays because they significantly improve analytical accuracy. eurisotop.com
Significance in Quality Control of Isotope-Labeled Products
The reliability of any analysis that uses an internal standard is fundamentally dependent on the quality of the standard itself. Therefore, the quality control of isotope-labeled products like this compound is of utmost significance. Manufacturers of these standards employ rigorous quality control procedures to ensure both high chemical and isotopic purity. buchem.com
These procedures involve using a suite of analytical instruments, including Gas Chromatography/Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the identity and purity of the final product. buchem.com For this compound, this means confirming that the chemical structure is correct and that the isotopic enrichment is high (e.g., 98% atom D). eurisotop.comotsuka.co.jp This assurance of quality is critical, as any impurities or variations in isotopic labeling could introduce errors into the quantitative analysis, undermining the results of the research that relies on it.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tridecanoic acid |
| Fatty Acid Methyl Esters (FAMEs) |
Theoretical and Conceptual Contributions from Tridecanoic D25 Acid Research
Advancing Understanding of Isotope Exchange and Metabolic Labeling Kinetics
The use of stable isotope-labeled compounds like Tridecanoic-D25 acid is fundamental to tracer-based lipidomics and metabolic flux analysis. nih.govchromservis.eu In these studies, a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H), is introduced into a biological system, and its metabolic fate is tracked. mdpi.com This approach allows researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of pathway activities. chromservis.eu
This compound, with its 25 deuterium atoms, provides a distinct mass shift that is readily detectable by mass spectrometry. This high degree of labeling is crucial for differentiating the tracer from its naturally abundant, unlabeled counterparts in biological samples. chromatographyonline.com The stability of the carbon-deuterium bond ensures that the label is retained throughout metabolic processing, although some deuterium exchange can occur in protic solutions. mdpi.com
Researchers utilize this compound to investigate the kinetics of fatty acid metabolism. By introducing the labeled fatty acid, scientists can trace its uptake by cells, incorporation into various lipid species like triacylglycerols and phospholipids, and subsequent breakdown through processes like β-oxidation. nih.gov This provides quantitative data on the rates of these metabolic pathways, offering a detailed picture of lipid dynamics within a cell or organism. chromservis.eu For instance, studies using deuterium-labeled fatty acids have been instrumental in determining that dietary fatty acids are often stored and later released from fat tissue rather than being immediately oxidized. mdpi.com
Providing Insights into Biochemical Pathway Regulation and Metabolic Reprogramming
This compound is a valuable tool for investigating how metabolic pathways are regulated and how they are altered in various physiological and pathological states, a phenomenon known as metabolic reprogramming. frontiersin.orgmdpi.com Cancer cells, for example, exhibit significant metabolic reprogramming to support their rapid proliferation. frontiersin.org
By using this compound as a tracer, researchers can dissect the intricate changes in fatty acid metabolism that accompany diseases like cancer. mdpi.com For example, studies have shown that cancer cells can upregulate fatty acid synthesis and alter the composition of their cellular membranes. mdpi.com Tracking the metabolic fate of this compound can reveal the specific enzymes and pathways that are dysregulated, providing potential targets for therapeutic intervention. frontiersin.org
Furthermore, this labeled fatty acid can be used to study metabolic adaptations to different conditions, such as changes in oxygen availability. nih.gov Research has demonstrated that cells cultured with limited oxygen alter their glucose and lipid metabolism, and deuterium tracing with compounds like this compound can quantify these shifts in pathway utilization. nih.gov This provides crucial insights into how cells respond to their microenvironment and how these responses can influence cellular function and fate.
Expanding the Application Landscape of Stable Isotopes in Biological Chemistry
The use of this compound and other stable isotope-labeled compounds has significantly broadened the scope of biological chemistry research. creative-proteomics.com These tracers are essential for modern analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling the detailed study of metabolic fluxes. chromservis.eucreative-proteomics.com
One of the key applications of this compound is as an internal standard in quantitative lipidomics. cloudfront.netcore.ac.ukscholaris.ca In mass spectrometry-based analyses, an internal standard is a compound of known concentration that is added to a sample. By comparing the signal of the analyte of interest to the signal of the internal standard, precise quantification can be achieved. The physical and chemical properties of this compound are very similar to its unlabeled counterpart and other fatty acids, but its mass is distinct, making it an ideal internal standard. chromservis.eu Its use improves the accuracy and reproducibility of measuring fatty acid levels in complex biological matrices. nih.gov
The availability of highly enriched stable isotope-labeled compounds like this compound has been a driving force in the development of advanced metabolomics and lipidomics platforms. isotope.comisotope.comchempep.com These technologies allow for the simultaneous measurement of hundreds to thousands of metabolites, providing a comprehensive snapshot of the metabolic state of a biological system. chromservis.eu The ability to incorporate stable isotope tracers into these analyses adds a dynamic dimension, allowing for the elucidation of complex metabolic networks and their regulation in health and disease. chromservis.euamazonaws.com
Future Directions and Emerging Research Avenues for Tridecanoic D25 Acid
Integration with Multi-Omics Disciplines for Comprehensive Biological Understanding
The combination of stable isotope labeling with various "omics" disciplines promises a holistic view of metabolic networks in biological systems. tandfonline.com Tridecanoic-D25 acid is poised to become a key tool in this integrated approach, enabling researchers to connect changes in lipid metabolism with broader cellular processes at the gene, protein, and metabolite levels.
By tracing the journey of this compound, researchers can move beyond static measurements to understand the dynamic flux through lipid synthesis and degradation pathways. tandfonline.comnih.gov When this metabolic data is layered with transcriptomics (gene expression), proteomics (protein expression), and broader metabolomics, a more complete and functional understanding of a biological system's response to stimuli or disease emerges. For instance, a multi-omics study on Miller-Dieker syndrome utilized proteomics and transcriptomics to identify differentially expressed genes and pathways, demonstrating the power of such integrated analyses. nih.gov The inclusion of stable isotope tracers like this compound can further elucidate the functional consequences of these genetic and protein changes on metabolic activity. nih.gov
This integrated approach allows for the validation of computational models of metabolism and the discovery of novel metabolic pathways. nih.gov The ability to differentiate between endogenous metabolites and exogenous compounds through isotope labeling simplifies complex datasets and confirms the biosynthetic origins of detected metabolites. tandfonline.com
| Omics Discipline | Contribution | Role of this compound |
|---|---|---|
| Genomics/Transcriptomics | Identifies genes involved in metabolic pathways and their expression levels under different conditions. | Helps link gene expression changes to functional alterations in fatty acid metabolic flux. |
| Proteomics | Quantifies the abundance of enzymes and regulatory proteins within metabolic networks. | Connects the quantity of metabolic enzymes to the actual rate of fatty acid synthesis, breakdown, or modification. |
| Metabolomics/Lipidomics | Provides a snapshot of the levels of metabolites and lipids in a system. universiteitleiden.nl | Acts as an internal standard for quantification and, more importantly, as a tracer to measure the dynamic rates (flux) of lipid metabolic pathways. whiterose.ac.ukscholaris.ca |
Development of Novel Isotopic Tracing Strategies and Methodologies
Advancements in analytical technologies, particularly high-resolution mass spectrometry, are paving the way for more sophisticated isotopic tracing strategies. nih.gov Future methodologies involving this compound will likely focus on multi-isotope tracing and enhancing the sensitivity of detection.
One emerging strategy is the simultaneous use of different stable isotopes, such as deuterium (B1214612) (²H) from this compound and carbon-13 (¹³C) from other precursors like glucose. biorxiv.org This dual-labeling approach can provide a more detailed picture of metabolic pathways, allowing researchers to concurrently track the synthesis of fatty acid backbones and their subsequent modifications or incorporation into complex lipids. biorxiv.org For example, combining [U-¹³C₆]glucose with deuterated fatty acids enables the modeling of both de novo lipogenesis and the uptake and fate of essential fatty acids. biorxiv.org
Another area of development is improving the methods for delivering tracers and analyzing their incorporation. Techniques like continuous intravenous infusion are well-established for introducing stable isotope tracers into a system to measure fatty acid turnover and oxidation. metsol.comfrontiersin.org The advantage of using deuterated fatty acids like palmitate to measure fat oxidation is that the deuterium is lost to the body's water pool as the fat is oxidized, a method that does not require a recovery factor correction. metsol.com Future research will refine these methods for this compound, optimizing them for various biological systems and research questions. frontiersin.org
| Strategy/Methodology | Description | Potential Advantage with this compound |
|---|---|---|
| Multi-Isotope Tracing | Simultaneously uses two or more stable isotopes (e.g., ²H and ¹³C) to trace different atoms through metabolic pathways. biorxiv.org | Allows for concurrent measurement of fatty acid uptake (via this compound) and de novo synthesis from other precursors (e.g., ¹³C-glucose). |
| High-Resolution Mass Spectrometry | Enables global, unbiased assessments of metabolic flux and the unambiguous tracing of isotopes through complex networks. nih.gov | Improves accuracy and sensitivity in detecting this compound and its downstream metabolites, even at low concentrations. ckisotopes.com |
| Dynamic Isotope Labeling | Monitors the incorporation of the tracer over time to determine metabolite turnover and half-life. frontiersin.org | Provides kinetic data on the rates of fatty acid absorption, storage, and catabolism in various tissues. |
| Positional Isotopomer Analysis | Uses techniques like NMR to determine the specific location of isotopes within a molecule. creative-proteomics.com | Could reveal detailed information about the enzymatic reactions and pathways that this compound participates in. |
Exploration of this compound Applications in Untapped Biological and Environmental Systems
The application of this compound is set to expand into new areas of biological and environmental research, moving beyond its traditional use in core metabolic studies.
In microbiology, the non-labeled form, tridecanoic acid, has been shown to inhibit the formation of biofilms and persister cells in pathogenic bacteria like Escherichia coli. nih.govjmb.or.kr This suggests a promising future application for this compound as a tracer to investigate the precise mechanisms behind these antibacterial effects. By tracking its incorporation into bacterial cell membranes or its impact on metabolic pathways, researchers could develop new strategies to combat antibiotic resistance. jmb.or.kr
In environmental science, fatty acids are used as biomarkers to trace nutrient sources and understand microbial community structure in various ecosystems, from deep-sea sediments to cave deposits. frontiersin.orgmdpi.com Deuterated fatty acids are also being explored as environmentally friendly tracers in settings like oil reservoirs. osti.gov this compound could be applied in controlled microcosm or mesocosm experiments to trace the flow of carbon through soil and aquatic food webs, monitor the biodegradation of organic matter, and study how microbial communities adapt their membrane composition in response to environmental changes like temperature and pH. frontiersin.orgmdpi.com
Furthermore, deuterated polyunsaturated fatty acids have been used in model organisms like C. elegans to study aging and reduce oxidative stress. frontiersin.org This opens the door for using this compound to investigate the metabolism of saturated fatty acids in the context of aging and age-related diseases.
| Research Area | Potential Application of this compound | Research Question Example |
|---|---|---|
| Microbial Pathogenesis | Trace the mechanism of action of tridecanoic acid as an anti-biofilm agent. nih.gov | How does tridecanoic acid alter the membrane composition and metabolism of E. coli to prevent biofilm formation? |
| Environmental Microbiology | Trace the uptake and degradation of fatty acids by microbial communities in soil or water. frontiersin.org | What is the turnover rate of fatty acids in soil, and which microbial groups are primarily responsible for their degradation? |
| Paleoclimatology | Use as a standard in studies analyzing fatty acid profiles in environmental archives like stalagmites to reconstruct past environmental conditions. frontiersin.org | How do microbial fatty acid signatures in cave deposits correlate with past temperature and precipitation changes? |
| Aging Research | Investigate age-related changes in saturated fatty acid metabolism in model organisms. frontiersin.org | Does the ability to metabolize and oxidize medium-chain fatty acids decline with age in C. elegans? |
Enhancing Computational Models for Metabolic Flux Prediction and Isotopic Data Interpretation
The data generated from stable isotope tracing experiments is often complex, necessitating sophisticated computational models for accurate interpretation. The future of this compound research is intrinsically linked to the advancement of these models, which are crucial for translating raw isotopic data into meaningful biological insights. nih.govfrontiersin.org
Metabolic Flux Analysis (MFA) is a key technique that uses isotopic labeling data to quantify the rates of intracellular reactions. nih.gov However, traditional MFA methods can be slow and computationally intensive. A major emerging trend is the application of machine learning and deep learning to streamline this process. biorxiv.org Frameworks like ML-Flux are being developed to predict metabolic fluxes from isotope tracing data orders-of-magnitude faster than conventional methods. biorxiv.org These models can be trained on simulated data and can even impute the labeling patterns of unmeasured metabolites, increasing the robustness of the analysis. biorxiv.org
Data from tracers like this compound are essential for training, validating, and refining these predictive models. nih.gov As models become more sophisticated, they will be better equipped to handle the complexity of multi-isotope tracing data and to integrate information from different omics layers. The development of more user-friendly software will also be critical to make these powerful analytical tools accessible to a broader range of researchers, accelerating the pace of discovery. nih.gov Ultimately, enhanced computational models will allow for more precise predictions of metabolic states in various conditions, helping to formulate and test new hypotheses in systems biology. nih.govscienceopen.com
| Computational Approach | Description | Relevance to this compound Data |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A mathematical method for quantifying reaction rates in a metabolic network using isotopic tracer data. nih.gov | The core method for converting this compound tracing data into quantitative flux values for fatty acid pathways. |
| Machine Learning/Deep Learning Models | Uses AI to learn the relationship between isotope patterns and metabolic fluxes, enabling rapid prediction. biorxiv.org | Can rapidly analyze complex labeling patterns generated from this compound to predict metabolic states. |
| Isoscape Modeling | Predicts the spatial and temporal variation of isotopic compositions in the environment. scienceopen.com | Can be used to model the expected distribution of this compound in environmental tracing studies. |
| Integrated Genome-Scale Models | Combines isotopic data with genomic and other omics data for a systems-level view of metabolism. nih.gov | Places the flux data obtained from this compound into the context of the entire cellular machinery. |
Q & A
Q. What is the role of tridecanoic-D25 acid in metabolomics studies, and how is it validated as an internal standard?
this compound is widely used as an isotopically labeled internal standard in targeted metabolomics , particularly for fatty acid quantification. Its deuterated structure minimizes interference with endogenous metabolites, ensuring accurate normalization of extraction efficiency and instrumental variability. Validation involves assessing its stability and reproducibility across sample batches. For example, in UPLC/Q-TOFMS analyses, relative standard deviations (RSDs) for this compound were reported at 14.9%, demonstrating acceptable precision for quantitative workflows .
Q. How should researchers select and optimize the concentration of this compound for lipidomics experiments?
The concentration must balance sensitivity and minimal ion suppression. A common approach is spiking 50 μM this compound during lipid extraction, as validated in modified Folch methods. Prior titration experiments (e.g., testing 10–100 μM ranges) are recommended to identify the optimal concentration for specific matrices (e.g., cell cultures vs. tissues). Cross-validation with alternative standards like nonadecanoic-d37 acid (RSD 16.3%) can further ensure methodological robustness .
Q. What precautions are necessary when handling this compound in laboratory settings?
While this compound is not classified as hazardous, standard deuterated compound protocols apply:
- Use gloves and lab coats to avoid contamination.
- Store at –20°C in airtight containers to prevent deuterium exchange.
- Avoid exposure to oxidizers or high humidity, which may degrade isotopic purity (>98% atom% D) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery between GC/TOFMS and UPLC/Q-TOFMS platforms?
Discrepancies often arise from ionization efficiency differences (e.g., ESI vs. EI). Mitigation strategies include:
- Platform-specific calibration : Generate standard curves separately for each instrument.
- Matrix-matched normalization : Spike identical concentrations into control matrices (e.g., blank plasma) to adjust for platform-specific ion suppression.
- Cross-platform validation : Compare results with orthogonal methods, such as NMR or deuterium-labeled water (²H₂O) tracing .
Q. What statistical frameworks are suitable for analyzing batch effects when using this compound in large-scale metabolomics cohorts?
Batch effects can be addressed via:
- Linear mixed models (LMMs) : Incorporate batch as a random effect while controlling for covariates (e.g., age, sex).
- Quality control (QC) samples : Include this compound-spiked QCs in every batch to calculate correction factors (e.g., using RSD thresholds <15%).
- Machine learning : Apply PCA or PLS-DA to detect outlier batches and renormalize data .
Q. How does deuterium labeling in this compound impact its chromatographic behavior compared to non-deuterated analogs?
Deuterium increases molecular weight by ~25 Da, causing slight retention time shifts in reverse-phase chromatography. For instance, in UPLC, this compound elutes ~0.3–0.5 min later than non-deuterated tridecanoic acid. Researchers must:
Q. What are the implications of this compound’s isotopic purity (>98% atom% D) for tracer studies in lipid turnover assays?
High isotopic purity minimizes background noise in ²H-labeled metabolic flux analyses. However, residual protium (¹H) can lead to false positives in low-abundance lipid detection. Solutions include:
- Background subtraction : Measure ¹H signals in solvent blanks.
- Enrichment thresholds : Set minimum deuterium enrichment levels (e.g., >95%) for data inclusion .
Methodological Best Practices
- Data Contradiction Analysis : When results conflict with literature, re-examine internal standard recovery rates (e.g., this compound vs. nonadecanoic-d37 acid) and instrument calibration. Use Bland-Altman plots to assess systematic biases .
- Experimental Design : For longitudinal studies, pre-treat samples with ²H₂O to stabilize this compound’s deuterium label and avoid isotopic exchange during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
